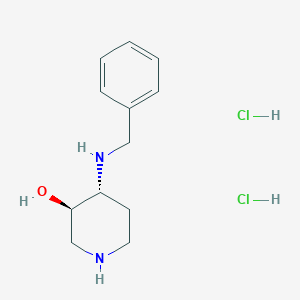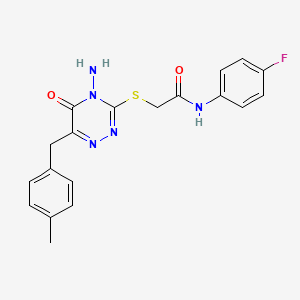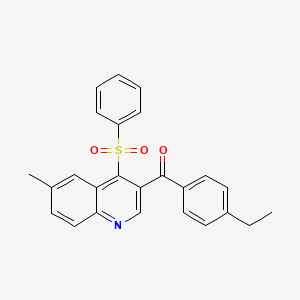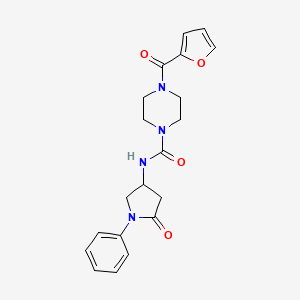
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Applications
Compounds derived from furan carboxamide and piperazine backbones have been synthesized and evaluated for their antimicrobial activities. For example, azole derivatives starting from furan-2-carbohydrazide were screened for antimicrobial effectiveness against various microorganisms, indicating the potential for similar compounds to serve as leads for new antimicrobial agents (Başoğlu et al., 2013). Additionally, derivatives of furan-2-carboxylic acid have shown significant anti-tuberculosis activity, emphasizing the importance of this scaffold in drug discovery for infectious diseases (Tangallapally et al., 2006).
Neuroinflammation Imaging
Research has also explored the utilization of furan-carboxamide derivatives for neuroinflammation imaging. A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, has been developed using a compound structurally related to 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide. This tool allows for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, offering valuable insights for the development of therapeutics targeting neuroinflammatory pathways (Horti et al., 2019).
Enzyme Inhibition for Neurodegenerative Diseases
Benzamide derivatives bearing furan and piperazine rings have been synthesized and evaluated as inhibitors of the butyrylcholinesterase enzyme. This line of research is pertinent to neurodegenerative diseases, as enzyme inhibition can modulate cholinergic signaling pathways implicated in conditions such as Alzheimer's disease. Some synthesized compounds demonstrated considerable inhibitory activity, highlighting the potential therapeutic applications of furan-piperazine derivatives in the treatment of neurodegenerative disorders (Abbasi et al., 2020).
Propriétés
IUPAC Name |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18-13-15(14-24(18)16-5-2-1-3-6-16)21-20(27)23-10-8-22(9-11-23)19(26)17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFLRWWNJUQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


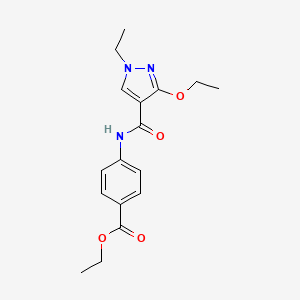
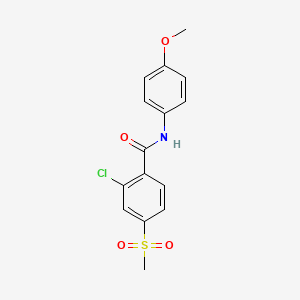
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)
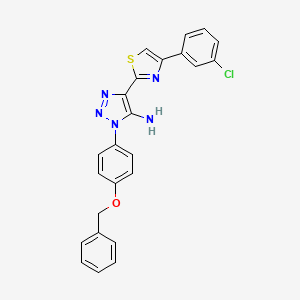
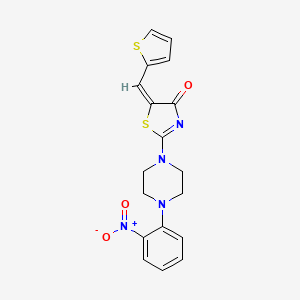
![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)
